Lipophilicity Advantage Over Carboxylic Acid Analog
The ethyl ester derivative (Target) exhibits a calculated LogP (XLogP3-AA) of 1.8, representing a substantial increase in lipophilicity compared to its carboxylic acid counterpart (3-morpholin-4-ylquinoxaline-2-carboxylic acid), which is expected to have a significantly lower LogP due to the ionizable -COOH group [1]. This quantitative difference translates to improved passive membrane permeability and potentially enhanced blood-brain barrier penetration in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (estimated LogP < 1.0) |
| Quantified Difference | >0.8 LogP units |
| Conditions | Calculated using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher LogP directly influences compound distribution in biological assays; the target compound's increased lipophilicity makes it the preferred choice for studies requiring cellular uptake or CNS penetration.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14023972, Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate. View Source
